2-(Allyloxy)phenol
Description
2-(Allyloxy)phenol (CAS 1126-20-1), also known as o-allyloxy phenol, is an aromatic compound featuring a hydroxyl group at the ortho position and an allyloxy substituent (-O-CH2-CH=CH2) attached to the benzene ring. Its molecular formula is C9H10O2, with a molecular weight of 150.18 g/mol. The compound is characterized by its reactivity in organic synthesis, particularly in the formation of heterocycles, glycoconjugates, and bioactive molecules . For instance, it serves as a precursor in palladium-catalyzed couplings and antimicrobial agents . Its allyloxy group enhances lipophilicity, which can influence biological activity and material properties .
Properties
IUPAC Name |
2-prop-2-enoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEJKCGACRPXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150111 | |
| Record name | o-(Allyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-20-1 | |
| Record name | 2-Allyloxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-(Allyloxy)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-(Allyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(allyloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Allyloxy)phenol can be synthesized through various methods. One common method involves the reaction of catechol with allyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of catechol is replaced by the allyloxy group .
Another method involves the Claisen rearrangement of allyl phenyl ether. This reaction requires heating the compound to high temperatures, typically around 200°C, to facilitate the rearrangement of the allyl group to the ortho position of the phenol ring .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of solvents such as dichloromethane and catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Photochemical Cascade Reactions to Form 2,3-Dihydrobenzofurans
2-(Allyloxy)phenol derivatives undergo light-driven reactions to yield functionalized 2,3-dihydrobenzofurans. A recent study demonstrated that phenolate anions generated in situ from 2-allylphenol derivatives initiate a radical-based cascade process under visible light (456 nm) .
Mechanism :
-
Step 1 : Deprotonation of this compound (1a ) forms a phenolate anion (Ia ), which absorbs visible light to reach an excited state (Ia *).
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Step 2 : Single-electron transfer (SET) from Ia * to α-iodo sulfones (2 ) generates sulfonyl radicals (IIa ).
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Step 3 : Radical addition to the allyl group forms intermediate Va , followed by intramolecular nucleophilic substitution (SN) to yield 2,3-dihydrobenzofuran (3a ) .
Optimized Conditions :
| Entry | Solvent | Base (equiv.) | Time | Yield (%) |
|---|---|---|---|---|
| 5 | 1,2-Cl₂C₆H₄ | TMG (1.5) | 35 min | 65 |
Key factors include degassed solvents, argon atmosphere, and ambient temperature .
Electrophilic Aromatic Substitution: Nitration and Bromination
This compound undergoes regioselective nitration and bromination. A four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline highlights these transformations :
Reaction Sequence :
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Nitration : Treatment with HNO₃/H₂SO₄ at 0°C yields 2-allyl-6-nitrophenol (2 , 15%) and 2-allyl-4-nitrophenol (15%).
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Bromination : N-Bromosuccinimide (NBS) selectively brominates 2 to give 2-allyl-4-bromo-6-nitrophenol (3 , 72%).
Conditions Table :
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C | 30 min | 15 |
| Bromination | NBS | RT | 18 h | 72 |
Claisen Rearrangement and Cyclization
This compound derivatives undergo thermal Claisen rearrangement to form benzofuran precursors. A patent describes the synthesis of 2-methallyloxyphenol (analogous to this compound) and its conversion to 2,3-dihydrobenzofurans :
Process :
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Etherification : Reaction with methallyl chloride in xylene forms 2-methallyloxyphenol.
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Rearrangement : Heating with catalysts (e.g., AlCl₃) induces Claisen rearrangement to 2-hydroxy-3-methallylphenol.
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Cyclization : Acidic conditions promote ring closure to 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.
Key Data :
| Parameter | Value |
|---|---|
| Methallyl chloride | 0.68 mol |
| Solvent | Xylene |
| Temperature | 80–135°C |
| Yield | >60% |
Comparative Analysis of Reaction Pathways
| Reaction Type | Conditions | Key Product | Yield Range (%) |
|---|---|---|---|
| Photochemical | Visible light, TMG, Ar | 2,3-Dihydrobenzofurans | 40–69 |
| Electrophilic | HNO₃/H₂SO₄, NBS | Nitro/Bromo derivatives | 15–72 |
| Claisen Rearrangement | Thermal, AlCl₃ | Benzofuran precursors | >60 |
Scientific Research Applications
Chemical Applications
Synthesis of Organic Compounds:
2-(Allyloxy)phenol serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its structure allows for versatile reactions, making it valuable in organic synthesis. For example, it can undergo iodocyclization to produce dihydrofurans and other derivatives, which are useful in further synthetic pathways .
Case Study: Iodocyclization Reactions
A factorial design study demonstrated that the iodocyclization of 2-allylphenols can yield significant products under optimized conditions. Using water as a solvent and iodine as a reagent, researchers achieved yields ranging from 60% to 94%, showcasing the effectiveness of this compound in forming complex structures .
Biological Applications
Antioxidant Properties:
this compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown its ability to neutralize reactive oxygen species (ROS), indicating potential therapeutic applications in preventing cellular damage.
Antimicrobial Activity:
Research has highlighted the compound's inhibitory effects against various bacteria and fungi, suggesting its potential as an antimicrobial agent. A notable study indicated that derivatives of this compound displayed promising insecticidal activity against pests such as the Oriental armyworm, emphasizing its role in agricultural applications .
Medical Applications
Metabolite of Oxprenolol:
this compound has been identified as a metabolite of the beta-blocker drug oxprenolol. Understanding its metabolic pathway contributes to the broader knowledge of pharmacokinetics in drug development. This insight is essential for evaluating the safety and efficacy of related compounds.
Potential as a Food Preservative:
The compound's antimicrobial properties suggest its application as a food preservative. Its low toxicity profile and effectiveness against microbial growth position it as a viable candidate for enhancing food safety .
Industrial Applications
Polymer Production:
In industry, this compound is utilized in preparing polymers with enhanced antioxidant properties. This application is particularly relevant in materials science, where antioxidants are crucial for improving the longevity and stability of products exposed to oxidative environments.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
| Application Area | Key Findings |
|---|---|
| Chemistry | Precursor for organic synthesis; effective in iodocyclization reactions with high yields. |
| Biology | Strong antioxidant activity; potential antimicrobial agent with insecticidal properties. |
| Medicine | Metabolite of oxprenolol; potential food preservative due to low toxicity. |
| Industry | Used in polymer production for enhanced antioxidant properties. |
Mechanism of Action
The mechanism of action of 2-(Allyloxy)phenol primarily involves its antioxidant activity. It acts by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cells . The compound also influences various cell signaling pathways and gene expression, contributing to its protective effects against oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues of 2-(Allyloxy)phenol and their distinguishing features:
| Compound Name | CAS Number | Substituents | Key Differences |
|---|---|---|---|
| This compound | 1126-20-1 | -OH (o), -O-allyl (o) | Baseline compound for comparison |
| Eugenol | 97-53-0 | -OCH3 (o), -CH2-CH=CH2 (p) | Methoxy at o, allyl at para position |
| 2-Allylphenol | 1745-81-9 | -OH (o), -CH2-CH=CH2 (o) | Allyl (not allyloxy) at o position |
| 4-Allyl-2-methoxyphenol | 97-53-0 | -OCH3 (o), -CH2-CH=CH2 (p) | Same as Eugenol (synonym) |
| 2-(Hexyloxy)phenol | N/A | -OH (o), -O-(CH2)5CH3 (o) | Longer alkyl chain instead of allyloxy |
Key Observations :
- Eugenol differs in substituent positions (methoxy at o, allyl at p) and is widely used in flavoring and antimicrobial applications .
- 2-Allylphenol lacks the ether oxygen in the allyl group, reducing its polarity compared to this compound .
- Alkyl chain length (e.g., hexyloxy vs. allyloxy) impacts lipophilicity and antibacterial efficacy .
Receptor Binding and Selectivity
- 5-HT2A and α1A Receptor Antagonism: In aporphine derivatives, replacing a methoxyl group with an allyloxy substituent at C2 (e.g., compound 15a) slightly improved 5-HT2A receptor antagonism but reduced α1A activity. Conversely, a phenol group at C1 (compound 14) abolished antagonism, highlighting the importance of alkoxy over hydroxyl groups at specific positions .
- Bioisosterism : Allyloxy and cyclopropylmethyloxy groups exhibit bioisosteric effects in 5-HT2A receptor antagonism, suggesting similar electronic or steric properties .
Antimicrobial Activity
- Chalcone Derivatives : 2-(Allyloxy)phenyl-substituted chalcones (e.g., compound 4d ) demonstrated potent antibacterial activity against Gram-positive bacteria (MIC: 0.39–6.25 μg/mL). The allyloxy group enhanced lipophilicity, improving membrane penetration, while hydroxyl groups at C7 and C9 were critical for activity .
- Comparison with Eugenol: Eugenol exhibits broad-spectrum antimicrobial activity due to its phenolic hydroxyl and allyl groups, but its para-substitution pattern may limit its utility in certain synthetic pathways compared to this compound .
Key Research Findings
Structure-Activity Relationships (SAR)
Biological Activity
2-(Allyloxy)phenol, also known as 2-allylphenol, is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
This compound is characterized by the presence of an allyloxy group attached to a phenolic ring. This structural feature contributes to its unique biochemical properties, particularly its antioxidant and antimicrobial activities.
Antioxidant Activity
The primary biological activity of this compound is its strong antioxidant capacity . It acts by neutralizing reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism that can lead to oxidative stress. The compound's ability to scavenge ROS such as hydrogen peroxide and hydroxyl radicals plays a crucial role in protecting cells from oxidative damage.
Antimicrobial Properties
This compound exhibits significant antimicrobial effects against various bacteria and fungi. Research has shown that it can inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents. The compound's mode of action involves disrupting microbial cell membranes and interfering with metabolic processes.
Case Studies
- Antifungal Activity : A study demonstrated that this compound effectively inhibited the growth of Candida albicans, a common fungal pathogen. The compound was found to disrupt the integrity of the fungal cell membrane, leading to cell death.
- Bacterial Inhibition : Another research highlighted its efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as an alternative treatment option.
Target of Action
The mechanism by which this compound exerts its biological effects primarily revolves around its antioxidant properties . By reducing oxidative stress, it protects cellular components from damage. Additionally, it may interact with specific enzymes involved in microbial metabolism, leading to growth inhibition.
Biochemical Pathways
The compound influences several biochemical pathways:
- Inhibition of ROS : It interacts with ROS and reduces their levels in cells.
- Disruption of Membrane Integrity : In microbial cells, it alters membrane permeability, leading to leakage of cellular contents.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that its bioavailability is influenced by metabolic reactions occurring in the gastrointestinal tract. Studies suggest that its absorption and subsequent biological activity are contingent upon these metabolic processes.
Comparative Analysis
To understand the efficacy of this compound better, it can be compared with similar phenolic compounds:
| Compound | Antioxidant Activity | Antimicrobial Activity | Applications |
|---|---|---|---|
| This compound | High | Broad-spectrum | Medicine, agriculture |
| 2-Allylphenol | Moderate | Limited | Industrial applications |
| 2-tert-Butylhydroquinone | Very High | Low | Food industry |
| Hydroquinone | High | None | Photography |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(Allyloxy)phenol and its derivatives in academic laboratories?
- Methodological Answer : this compound derivatives are commonly synthesized via Claisen-Schmidt condensation. For example, 2-(2-(allyloxy)phenyl)-3-hydroxy-4H-chromen-4-ones are synthesized by reacting 2-hydroxyacetophenone with 2-(allyloxy)benzaldehyde in ethanol under basic conditions (e.g., aqueous KOH), followed by oxidative cyclization using H₂O₂ and HCl . Allyl ether intermediates can also be prepared via palladium-catalyzed coupling reactions, as demonstrated in the synthesis of glycoconjugates using allyloxy precursors .
Q. Which spectroscopic techniques are critical for characterizing this compound and ensuring structural accuracy?
- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming the allyloxy group's position and substitution pattern. Infrared (IR) spectroscopy identifies functional groups like phenolic -OH (broad ~3300 cm⁻¹) and allyl C-O-C (stretching ~1250 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For example, in flavone derivatives, NMR confirmed the chromen-4-one core, while IR and MS verified allyloxy sidechains .
Q. What stability and storage conditions are recommended for this compound in experimental settings?
- Methodological Answer : Allyloxy compounds are prone to oxidation and polymerization. Storage under inert atmospheres (N₂/Ar) at 2–8°C in amber vials is advised. Stability studies on analogous allylphenols (e.g., eugenol) suggest avoiding exposure to light, heat, or strong acids/bases to prevent degradation .
Advanced Research Questions
Q. How can this compound derivatives be utilized in orthogonal glycosylation strategies for oligosaccharide synthesis?
- Methodological Answer : The allyloxy group acts as a temporary protecting group in carbohydrate chemistry. For example, 2-allylphenyl glycosides enable selective activation via palladium-catalyzed deallylation, allowing sequential glycosylation without interfering with other protecting groups (e.g., benzyl or acetyl). This strategy was applied in synthesizing complex oligosaccharides with >90% yields .
Q. What experimental approaches resolve contradictions in reported physicochemical properties of this compound across studies?
- Methodological Answer : Discrepancies in melting points or spectral data often arise from impurities or measurement conditions. Researchers should:
- Reproduce synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Cross-validate results using multiple techniques (e.g., HPLC purity ≥98%, DSC for melting behavior).
- Compare data with structurally similar compounds (e.g., 2-methoxyphenol derivatives) to identify outliers .
Q. What role does this compound play in the synthesis of bioactive flavones, and how are reaction conditions optimized?
- Methodological Answer : this compound derivatives serve as precursors for flavones via oxidative cyclization. Key optimizations include:
- Solvent choice : Methanol or ethanol for solubility and reaction homogeneity.
- Oxidant selection : H₂O₂ in alkaline media minimizes side reactions.
- Catalyst screening : Transition metals (e.g., Pd) improve yield in cross-coupling steps.
For example, 2-(2-(allyloxy)phenyl)chromen-4-ones were synthesized in >90% yield using these parameters .
Q. How should researchers document synthetic procedures for this compound derivatives to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Experimental section : Detail stoichiometry, temperature, and purification steps (e.g., column chromatography, recrystallization).
- Supporting information : Include NMR/IR spectra, HPLC chromatograms, and crystallographic data (if available).
- Validation : Compare yields and spectral data with prior literature to highlight novelties or improvements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
